

H-Phe-NHNH₂ (L-Phenylalanine Hydrazide): A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: H-Phe-NHNH₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of **H-Phe-NHNH₂** (L-Phenylalanine hydrazide). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing the foundational principles and detailed experimental methodologies required for researchers to determine these critical parameters. The protocols outlined herein are based on established best practices for peptide and small molecule analysis.

Core Physicochemical Properties

L-Phenylalanine hydrazide is a derivative of the essential amino acid L-phenylalanine. Understanding its fundamental properties is the first step in its characterization.

Property	Value	Source(s)
Synonyms	L-Phenylalanine hydrazide, L-Phe-NHNH2	[1][2][3]
Molecular Formula	C ₉ H ₁₃ N ₃ O	[1][4][5]
Molecular Weight	179.22 g/mol	[2][3]
Appearance	White powder	[2]
Melting Point	89-94 °C	[2]
Recommended Storage	0-8 °C	[2]

Solubility Characteristics

The solubility of **H-Phe-NHNH2**, like many small peptides and their derivatives, is highly dependent on the solvent, pH, and temperature. While specific quantitative data is not readily available, a systematic approach can be used to determine its solubility profile.

Theoretical Solubility Profile

To determine an appropriate starting solvent, the theoretical charge of the molecule at a given pH should be calculated. **H-Phe-NHNH2** contains a free N-terminal amine group (-NH₂) and no acidic C-terminal carboxylic acid.

- Acidic Residues (e.g., Asp, Glu, C-terminal COOH): 0
- Basic Residues (e.g., Lys, Arg, N-terminal NH₂): +1 (from the N-terminal amine)

With a net positive charge, **H-Phe-NHNH2** is classified as a basic molecule. Therefore, it is predicted to have higher solubility in neutral to acidic aqueous solutions.[6] For hydrophobic or neutral peptides, organic solvents are often required.[7][8]

Recommended Solvents for Testing

Based on its structure and the general principles of peptide solubility, the following solvents should be evaluated.

Solvent System	Rationale & Comments
Sterile Deionized Water	Always the first solvent to test for any peptide-like molecule. [6] [9]
Dilute Acetic Acid (e.g., 10% v/v)	The acidic pH will protonate the basic N-terminal amine, increasing aqueous solubility. [9]
Phosphate-Buffered Saline (PBS, pH 7.4)	For assessing solubility under physiologically relevant conditions.
Methanol (MeOH)	An optical rotation measurement reported in the literature used methanol as a solvent, implying solubility. [2] It is a common solvent for related amino acids.
Ethanol (EtOH)	Often used for compounds with moderate polarity.
Dimethyl Sulfoxide (DMSO)	A strong, aprotic solvent suitable for hydrophobic compounds; should be used sparingly for biological assays. [1] [9] [10]
Dimethylformamide (DMF)	An alternative to DMSO, particularly for compounds containing methionine or cysteine (not present in H-Phe-NHNH ₂). [1] [6]

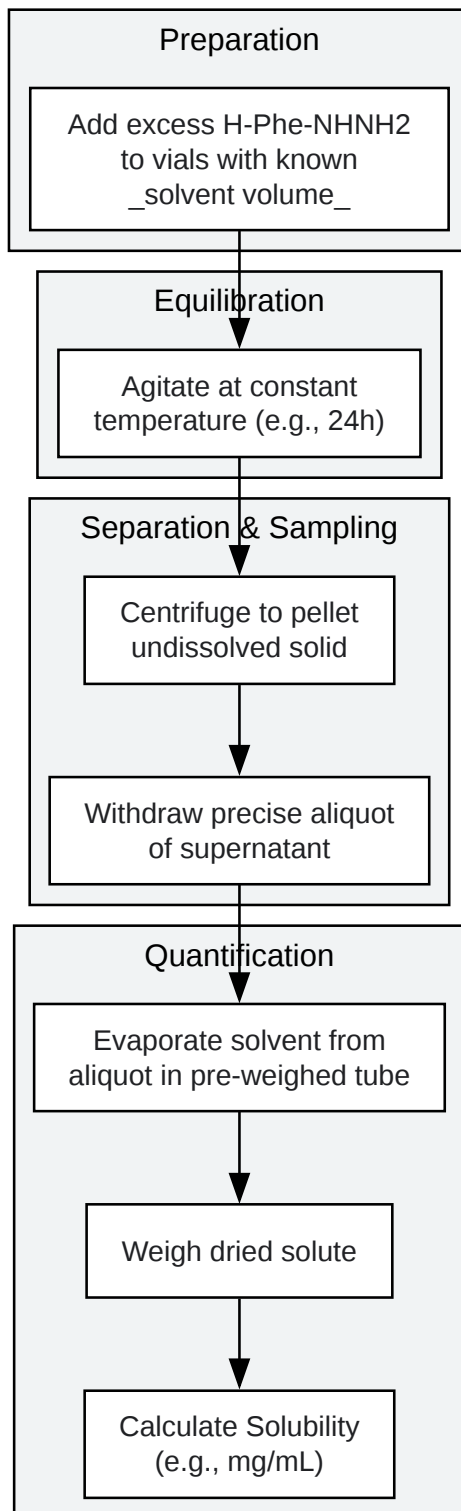
Experimental Protocol: Solubility Determination

This protocol outlines a gravimetric method to quantitatively determine the solubility of **H-Phe-NHNH₂** in various solvents.

- **Preparation:** Add an excess amount of **H-Phe-NHNH₂** powder to a series of vials, each containing a known volume (e.g., 1.0 mL) of a selected test solvent.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[\[2\]](#)

- Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
- Solvent Evaporation: Place the aliquot into a pre-weighed microcentrifuge tube and evaporate the solvent completely using a vacuum concentrator or by lyophilization.
- Quantification: Weigh the tube containing the dried solute. The difference between the final and initial tube weight is the mass of the dissolved **H-Phe-NHNH₂**.
- Calculation: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to assess the temperature dependence.

Workflow for Solubility Determination



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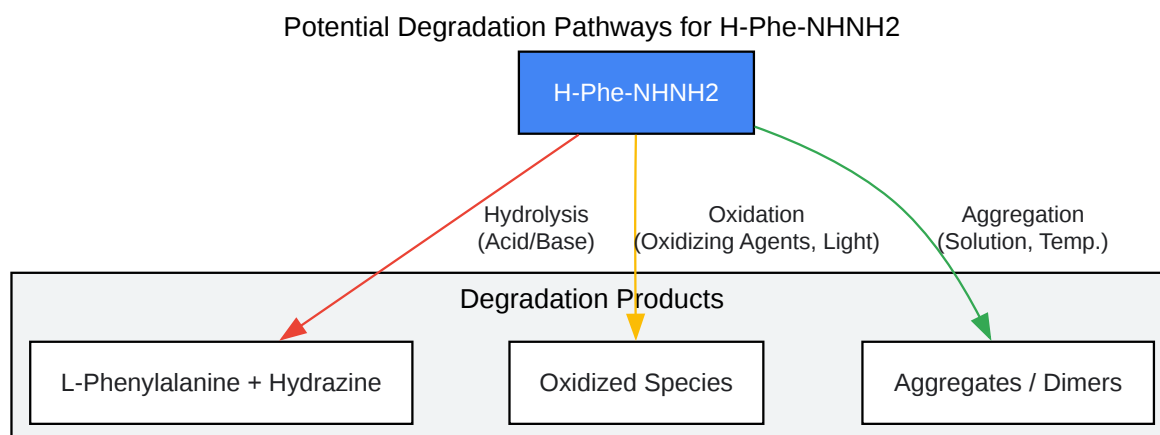
Caption: Experimental workflow for determining compound solubility.

Stability Characteristics

The stability of **H-Phe-NHNH₂** is critical for its storage, handling, and application. Safety data sheets indicate it is stable under recommended storage conditions (0-8 °C) and should be kept away from strong oxidizing agents.[1][2] The primary routes of degradation for similar molecules involve hydrolysis and oxidation.

Potential Degradation Pathways

- **Hydrolysis:** The hydrazide bond (-CO-NHNH₂) can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield L-phenylalanine and hydrazine.
- **Oxidation:** The hydrazide functional group can be oxidized. Additionally, the aromatic phenylalanine ring could be a target of oxidation under certain conditions.
- **Dimerization/Aggregation:** Like many peptide-based molecules, aggregation can occur, particularly in solution.



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Caption: Potential chemical degradation routes for **H-Phe-NHNH₂**.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the intact **H-Phe-NHNH2** from any potential degradation products, allowing for accurate quantification over time.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Part A: Method Development & Forced Degradation

- Column & Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[\[4\]](#) Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[\[4\]](#)
- Sample Preparation: Prepare a stock solution of **H-Phe-NHNH2** at a known concentration (e.g., 1 mg/mL) in an appropriate solvent determined from solubility studies.
- Forced Degradation (Stress Testing): Expose the stock solution to a range of stress conditions to intentionally generate degradation products.[\[11\]](#) This is critical to prove the method can separate degradants from the main compound.
 - Acid Hydrolysis: Add 0.1 M HCl, incubate at 60 °C.
 - Base Hydrolysis: Add 0.1 M NaOH, incubate at 60 °C.
 - Oxidation: Add 3% H₂O₂, incubate at room temperature.
 - Thermal: Incubate solution at 80 °C.
 - Photolytic: Expose solution to UV light (e.g., 254 nm).
- Analysis & Optimization: Analyze the stressed samples by HPLC. Adjust the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.[\[13\]](#)

Part B: Formal Stability Study

- Protocol Design: Prepare solutions of **H-Phe-NHNH2** in buffers of different pH values (e.g., pH 3, 5, 7, 9). Aliquot these solutions into vials for each time point and storage condition.
- Storage Conditions: Store the vials under various ICH-recommended conditions:

- Long-Term: 5 °C ± 3 °C
- Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH
- Stressed: 40 °C ± 2 °C / 75% RH ± 5% RH
- Time Points: Pull samples at predetermined intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).
- Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.
- Data Reporting: Calculate the percentage of **H-Phe-NHNH2** remaining relative to the T=0 sample. Identify and quantify any major degradation products. The results should be compiled into a stability summary table.

Expected Data Presentation for Stability Studies

Condition	Time Point	% H-Phe-NHNH2 Remaining	Major Degradant 1 (% Area)	Major Degradant 2 (% Area)
5 °C, pH 5	0 Months	100.0	N/A	N/A
	6 Months	99.5	< 0.1	
	12 Months	99.1	< 0.1	
25 °C, pH 5	0 Months	100.0	N/A	N/A
	3 Months	97.2	1.5	0.3
	6 Months	94.8	2.8	0.6
40 °C, pH 9	0 Months	100.0	N/A	N/A
	1 Month	85.3	8.9	2.1
	3 Months	68.7	19.4	5.3

Note: The data above is illustrative and must be generated through experimentation.

This guide provides the necessary framework for a thorough investigation of the solubility and stability of **H-Phe-NHNH₂**. By following these established protocols, researchers can generate the robust, high-quality data required for informed decision-making in drug discovery and development.

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